7-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride
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Overview
Description
7-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C₉H₆Cl₂O₂S₂ and a molecular weight of 281.18 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride typically involves the chlorination of 2-methyl-1-benzothiophene followed by sulfonylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like sulfur trioxide or chlorosulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
Scientific Research Applications
7-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions can modulate biological pathways and molecular targets, making the compound useful in drug development and biochemical research .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride: Similar in structure but with a different position of the methyl group.
2-Methyl-1-benzothiophene-3-sulfonyl chloride: Lacks the chlorine substituent.
Uniqueness
7-Chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chlorine and sulfonyl chloride groups makes it a versatile intermediate for various chemical transformations .
Properties
Molecular Formula |
C9H6Cl2O2S2 |
---|---|
Molecular Weight |
281.2 g/mol |
IUPAC Name |
7-chloro-2-methyl-1-benzothiophene-3-sulfonyl chloride |
InChI |
InChI=1S/C9H6Cl2O2S2/c1-5-9(15(11,12)13)6-3-2-4-7(10)8(6)14-5/h2-4H,1H3 |
InChI Key |
PKLDFYNJIAUOMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(S1)C(=CC=C2)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
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